molecular formula C19H15BrN2O3S B3206290 N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040667-18-2

N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B3206290
CAS No.: 1040667-18-2
M. Wt: 431.3 g/mol
InChI Key: IQQISHNNONYERX-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3-oxazole core substituted with a 3-bromophenyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-acetylphenyl group. The bromine atom enhances lipophilicity and may influence binding interactions in biological systems, while the acetyl group contributes to electronic effects and metabolic stability .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S/c1-12(23)13-4-3-7-16(9-13)22-18(24)11-26-19-21-10-17(25-19)14-5-2-6-15(20)8-14/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQISHNNONYERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the bromophenyl group. The acetylphenyl group is then attached through a series of substitution reactions. The final step involves the formation of the sulfanyl linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Core Heterocycle Variations

  • 1,3-Oxazole vs. 1,3,4-Thiadiazole: Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) () share the sulfanyl-acetamide motif but replace the oxazole with a thiadiazole ring. Impact: Thiadiazoles may offer better metabolic stability but reduced hydrogen-bonding capacity compared to oxazoles.
  • 1,3-Oxazole vs. 1,3,4-Oxadiazole :
    The compound 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () contains an oxadiazole ring, which introduces an additional nitrogen atom. This increases polarity and may enhance interactions with charged biological targets .

    • Impact : Oxadiazoles are often associated with improved pharmacokinetic profiles but may exhibit lower thermal stability than oxazoles.

Substituent Effects

  • Bromophenyl vs. Chlorophenyl/Methyl Groups :
    The 3-bromophenyl substituent in the target compound contrasts with chlorophenyl (e.g., 5e , 5j in ) or methyl groups (e.g., 5f , 5g in ). Bromine’s larger atomic radius and higher lipophilicity could enhance membrane permeability and target affinity .

    • Example : The bromine in N-(3-bromophenyl)-2-{[5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () likely contributes to its molecular weight (479.39 g/mol) and steric bulk compared to chlorine analogues.
  • Acetylphenyl vs. Indolyl/Pyrazinyl Groups: The 3-acetylphenyl group distinguishes the target compound from derivatives like N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (), which features an indole moiety.

Melting Points and Solubility

  • Oxazole derivatives generally exhibit lower melting points than thiadiazoles due to reduced polarity .
  • Sulfanyl-acetamide derivatives with pyrazinyl substituents () show higher solubility in polar solvents, whereas bromophenyl groups may reduce aqueous solubility .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Reported Activity
N-(3-Acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide 1,3-Oxazole 3-Bromophenyl, 3-Acetylphenyl Not reported Screening compound
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide 1,3,4-Thiadiazole 4-Chlorobenzyl, Isopropylphenoxy Not reported NMR-characterized
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide 1,3,4-Oxadiazole Diphenylmethyl, Pyrazinyl Not reported Synthetic intermediate
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Indolylmethyl, Dimethylphenyl Not reported UV spectroscopy studies

Biological Activity

N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity due to its unique structural features. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of several functional groups, including an acetylphenyl group, a bromophenyl group, an oxazole ring, and a sulfanyl moiety. These features contribute to its diverse biological activities.

Property Details
IUPAC Name This compound
Molecular Formula C19H15BrN2O3S
Molecular Weight 404.30 g/mol
CAS Number 1040667-18-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing biological pathways related to:

  • Antimicrobial Activity : The presence of the bromophenyl and oxazole groups suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacteria and fungi due to their lipophilicity and ability to penetrate cell membranes .
  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, which has been observed in related compounds with similar structures.

Antimicrobial Potential

Recent studies have evaluated the antimicrobial activity of related compounds and indicated that derivatives with similar structures exhibit significant effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds containing halogenated phenyl groups have demonstrated enhanced antimicrobial properties due to their ability to disrupt bacterial cell membranes .
  • In vitro tests showed that compounds with a similar oxazole structure were effective against Staphylococcus aureus and Candida albicans, suggesting that this compound may also possess similar properties.

Case Studies

  • Antimicrobial Testing Against Pathogens :
    A study screened various N-substituted phenyl compounds for antimicrobial potential. Compounds with bromophenyl substitutions were among the most active against S. aureus and methicillin-resistant strains (MRSA) due to their high lipophilicity .
  • Structure-Activity Relationship (SAR) :
    The SAR analysis indicated that the position of substituents on the phenyl ring significantly influences biological activity. Compounds with para-substituted bromophenyl groups showed improved efficacy against bacterial strains compared to ortho or meta substitutions .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide?

Synthesis optimization requires multi-step protocols with precise control of reaction parameters. Key steps include:

  • Temperature and solvent selection : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance oxazole ring formation, while ethanol/water mixtures improve thiol-acetamide coupling .
  • Purification : Column chromatography or recrystallization from ethanol/water (70:30 v/v) ensures high purity (>95%) .
  • Yield maximization : Catalytic bases like triethylamine (10 mol%) improve sulfanyl group reactivity during coupling reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm, oxazolyl protons at δ 7.8–8.2 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 445.02) .

Q. What preliminary biological assays are recommended to evaluate its potential therapeutic applications?

Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values ≤16 µg/mL indicating promise .
  • Enzyme inhibition : Spectrophotometric assays for α-glucosidase or acetylcholinesterase inhibition (IC50_{50} < 50 µM suggests lead potential) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in elucidating its molecular structure?

  • Data collection : High-resolution (<1.0 Å) data from synchrotron sources resolve electron density for bromophenyl and oxazolyl groups .
  • Refinement with SHELXL : Anisotropic displacement parameters (ADPs) model thermal motion, while TwinRotMat in SHELXL addresses twinning in polar space groups (e.g., P21_1) .
  • Validation : Rint_{\text{int}} < 5% and GooF ≈ 1.0 ensure structural accuracy .

Q. What strategies resolve contradictions in reaction yield data during multi-step synthesis?

  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal conditions (e.g., 72-hour reaction time for oxazole cyclization) .
  • In-situ monitoring : ReactIR tracks intermediate formation (e.g., thiolate anion at 2550 cm1^{-1}) to adjust reagent stoichiometry .

Q. How to conduct structure-activity relationship (SAR) studies focusing on the bromophenyl and oxazolyl groups?

  • Bromophenyl substitution : Compare activity of 3-bromo vs. 4-bromo analogs (e.g., 3-bromo shows 2-fold higher antimicrobial potency due to steric effects) .
  • Oxazolyl modifications : Replace oxazole with thiazole or imidazole to assess π-π stacking interactions in enzyme binding pockets .

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET prediction : SwissADME estimates logP ≈ 3.2 (optimal for blood-brain barrier penetration) and CYP2D6 inhibition risk .
  • Molecular dynamics (MD) : GROMACS simulations (AMBER force field) model stability in lipid bilayers for membrane permeability studies .

Q. How to address stability issues under varying pH and temperature?

  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hours) and analyze by HPLC. Oxidative degradation (H2_2O2_2) targets sulfanyl groups, requiring antioxidant additives (e.g., BHT) .
  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C confirms thermal stability for formulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

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